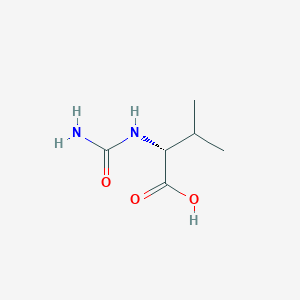

N-carbamoyl-D-valine

Descripción general

Descripción

N-Carbamil-D-Valina es un compuesto orgánico perteneciente a la clase de los N-carbamil-alfa aminoácidos. Estos compuestos contienen un alfa aminoácido con un grupo carbamoílo unido a su átomo de nitrógeno terminal. N-Carbamil-D-Valina es particularmente importante en el campo de la química orgánica debido a su papel como intermediario en la síntesis de varios productos farmacéuticos, incluidos los antibióticos betalactámicos .

Mecanismo De Acción

El mecanismo por el cual N-Carbamil-D-Valina ejerce sus efectos implica su interacción con enzimas específicas. Por ejemplo, la N-carbamil-D-aminoácido hidrolasa cataliza la hidrólisis de N-Carbamil-D-Valina a D-Valina y urea. Esta reacción es crucial para la biosíntesis de antibióticos betalactámicos, donde N-Carbamil-D-Valina actúa como un intermediario clave .

Análisis Bioquímico

Biochemical Properties

N-Carbamoyl-D-Valine interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is N-carbamoyl-D-amino acid hydrolase . This enzyme catalyzes the hydrolysis of N-carbamoyl-D-amino acids to the corresponding D-amino acids, which are useful intermediates in the preparation of beta-lactam antibiotics .

Cellular Effects

It is known that D-Valine, a derivative of this compound, is used in cell culture for selectively inhibiting fibroblasts proliferation .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with the enzyme N-carbamoyl-D-amino acid hydrolase . This enzyme catalyzes the hydrolysis of N-carbamoyl-D-amino acids, leading to changes in gene expression and enzyme activation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as N-carbamoyl-D-amino acid hydrolase

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

N-Carbamil-D-Valina se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de D-Valina con urea en condiciones controladas. La reacción generalmente requiere un catalizador, como una sal metálica, y se lleva a cabo a temperaturas elevadas para facilitar la formación del grupo carbamoílo.

Métodos de producción industrial

En entornos industriales, la producción de N-Carbamil-D-Valina a menudo implica el uso de biocatalizadores. Las enzimas como la N-carbamil-D-aminoácido hidrolasa se utilizan para catalizar la hidrólisis de los N-carbamil-D-aminoácidos, produciendo N-Carbamil-D-Valina. Este método se favorece por su eficiencia y especificidad .

Análisis De Reacciones Químicas

Tipos de reacciones

N-Carbamil-D-Valina experimenta varias reacciones químicas, que incluyen:

Hidrólisis: El compuesto se puede hidrolizar para producir D-Valina y urea.

Oxidación: En condiciones específicas, N-Carbamil-D-Valina se puede oxidar para formar los derivados oxo correspondientes.

Sustitución: El grupo carbamoílo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Hidrólisis: Generalmente se lleva a cabo en presencia de agua y un enzima o catalizador ácido adecuado.

Oxidación: Requiere agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Sustitución: Implica nucleófilos como aminas o alcoholes en condiciones básicas o ácidas.

Productos principales

Hidrólisis: Produce D-Valina y urea.

Oxidación: Produce derivados oxo de N-Carbamil-D-Valina.

Sustitución: Resulta en varios derivados de carbamoílo sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Chemistry

- Synthesis Intermediate : N-Carbamoyl-D-Valine serves as a key intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as hydrolysis and substitution, makes it valuable in organic synthesis .

- Reactions :

- Hydrolysis : Converts to D-Valine and urea.

- Oxidation : Can yield oxo derivatives.

- Substitution : The carbamoyl group can be replaced with other functional groups.

| Reaction Type | Products | Conditions |

|---|---|---|

| Hydrolysis | D-Valine, Urea | Water, enzyme or acid catalyst |

| Oxidation | Oxo derivatives | Oxidizing agents (e.g., H₂O₂) |

| Substitution | Substituted carbamoyl derivatives | Nucleophiles under basic/acidic conditions |

Biology

- Enzyme Kinetics Studies : this compound is utilized as a substrate for investigating enzyme kinetics, particularly with enzymes like N-carbamoyl-D-amino acid hydrolase from Agrobacterium sp. .

- Cell Culture Applications : D-Valine, derived from this compound, is used to selectively inhibit fibroblast proliferation in cell culture studies.

Medicine

- Beta-Lactam Antibiotics Production : The compound is crucial in the production of beta-lactam antibiotics, which are vital for treating bacterial infections. The enzymatic hydrolysis of N-carbamoyl-D-amino acids facilitates this process .

Industrial Applications

- Agrochemicals and Specialty Chemicals : this compound is employed in the manufacture of various chemical products, enhancing the efficiency of industrial processes through biocatalysis.

Case Study 1: Enzymatic Production of D-Amino Acids

Research has demonstrated that N-Carbamoyl-D-amino acid hydrolase can efficiently catalyze the hydrolysis of this compound to produce D-Valine. This enzymatic process not only enhances yield but also provides a more environmentally friendly approach compared to traditional chemical synthesis methods .

Case Study 2: Structural Analysis of Enzymes

A study on the structural characteristics of N-acylamino acid racemase (NAAAR) revealed insights into its catalytic mechanism when interacting with substrates like this compound. The findings indicated that modifications to enzyme structures could significantly improve their stability and activity, suggesting potential industrial applications for enhanced drug production processes .

Comparación Con Compuestos Similares

Compuestos similares

N-Carbamil-L-Valina: El enantiómero de N-Carbamil-D-Valina, que difiere en la disposición espacial de los átomos.

N-Carbamil-D-Alanina: Otro N-carbamil-alfa aminoácido con una cadena lateral diferente.

N-Carbamil-D-Fenilalanina: Contiene un grupo fenilo en lugar del grupo isopropilo que se encuentra en N-Carbamil-D-Valina.

Unicidad

N-Carbamil-D-Valina es única debido a su papel específico en la síntesis de antibióticos betalactámicos. Su estructura le permite interactuar de manera eficiente con las enzimas involucradas en la biosíntesis de estos antibióticos, lo que la convierte en un intermediario valioso en la producción farmacéutica .

Actividad Biológica

N-carbamoyl-D-valine (NCV) is an important compound within the class of N-carbamoyl-alpha amino acids, which are significant in various biological processes and applications, particularly in the synthesis of beta-lactam antibiotics. This article delves into the biological activity of this compound, highlighting its enzymatic interactions, specific activities, and implications in microbial transformations.

1. Enzymatic Hydrolysis of this compound

This compound is primarily acted upon by enzymes known as N-carbamoyl-D-amino acid amidohydrolases. These enzymes catalyze the hydrolysis of NCV into its corresponding D-amino acid, which is crucial for various metabolic pathways.

1.1 Enzyme Specificity and Activity

The specific activity of this compound with respect to D-carbamoylase has been documented in various studies. For instance, research indicates that the specific activity of this compound is approximately 0.442 ± 0.04 U/mg , making it comparable to other carbamoylated amino acids like N-carbamoyl-D-tryptophan and N-carbamoyl-D-alanine (Table 1) .

| Compound | Specific Activity (U/mg) |

|---|---|

| N-carbamoyl-D-tryptophan | 0.449 ± 0.03 |

| N-carbamoyl-D-alanine | 0.461 ± 0.04 |

| This compound | 0.442 ± 0.04 |

| N-carbamoyl-D-leucine | 0.190 ± 0.02 |

2. Microbial Transformations

Microbial systems play a pivotal role in the transformation of hydantoin-related compounds into D-amino acids, including this compound. Various strains, such as Comamonas sp., have been shown to effectively hydrolyze NCV to yield D-valine, facilitating the production of valuable intermediates for pharmaceutical applications .

2.1 Case Studies on Microbial Hydrolysis

One notable study demonstrated that the hydrolysis of N-carbamoyl-D-amino acids occurs through non-stereospecific mechanisms in certain bacterial strains, leading to the production of optically pure D-amino acids . This process not only underscores the biological activity of NCV but also highlights its potential utility in biotechnological applications.

3. Molecular Dynamics and Binding Studies

Advanced molecular dynamics simulations have provided insights into how this compound interacts with D-carbamoylase enzymes at a molecular level. The binding pocket of D-carbamoylase shows significant stability when interacting with NCV, indicating a strong affinity that can be exploited for enzyme engineering and optimization .

3.1 Structural Analysis

The structural analysis reveals that hydrogen bonds play a critical role in stabilizing the enzyme-substrate complex, particularly involving residues such as Arg176 and Asn173 . These interactions are essential for understanding how modifications to NCV can enhance its reactivity and specificity towards enzymatic hydrolysis.

4. Implications for Drug Development

The hydrolytic activities associated with this compound are not only relevant for understanding basic biochemical processes but also have significant implications for drug development, particularly in the synthesis of beta-lactam antibiotics . The ability to produce D-amino acids through microbial transformations positions NCV as a valuable intermediate in pharmaceutical chemistry.

Propiedades

IUPAC Name |

(2R)-2-(carbamoylamino)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3(2)4(5(9)10)8-6(7)11/h3-4H,1-2H3,(H,9,10)(H3,7,8,11)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXMIYHOSFNZKO-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332289 | |

| Record name | N-CARBAMYL-D-VALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24809-91-4 | |

| Record name | N-CARBAMYL-D-VALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.